Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate
Description
Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate (CAS: 880104-40-5) is an organic compound featuring a cyclohexane ring substituted with a chlorocarbonyl (-COCl) group at the trans-4 position and an ethyl acetate moiety. This structure confers high reactivity, particularly in nucleophilic acyl substitution reactions, making it valuable in synthesizing pharmaceuticals, agrochemicals, and advanced intermediates. Its trans-configuration ensures stereochemical specificity, which is critical in drug design and material science applications .
Properties
CAS No. |
880104-41-6 |
|---|---|
Molecular Formula |
C11H17ClO3 |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
ethyl 2-(4-carbonochloridoylcyclohexyl)acetate |
InChI |
InChI=1S/C11H17ClO3/c1-2-15-10(13)7-8-3-5-9(6-4-8)11(12)14/h8-9H,2-7H2,1H3 |
InChI Key |
BPUZBYSSUDGZSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate typically involves the reaction of cyclohexaneacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethanol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorocarbonyl group can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Cyclohexaneacetic acid derivatives.
Hydrolysis: Cyclohexaneacetic acid and ethanol.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate serves as a crucial building block in the synthesis of bioactive compounds. The presence of the chlorocarbonyl group enhances its reactivity, making it suitable for various chemical transformations.
Potential Biological Activities
While specific biological activity data for this compound may be limited, similar compounds often exhibit significant biological properties, including:
- Antimicrobial Activity : Compounds with chlorocarbonyl substituents can interact with biological targets, potentially leading to inhibition of specific enzymes or receptors.
- Anticancer Activity : The structural characteristics suggest possible applications in developing anticancer agents, as many chlorinated compounds have shown efficacy against cancer cells.
Organic Synthesis
The compound is utilized in organic synthesis due to its reactive functional groups, which allow it to participate in various chemical reactions.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclohexane Ring : The cyclohexane framework can be synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Chlorocarbonyl Group : This step often involves electrophilic aromatic substitution or acylation reactions.
- Esterification : The final step includes the esterification of the carboxylic acid derivative with ethanol to yield the desired ethyl ester.
Case Studies and Research Findings
Several studies have explored the synthetic pathways and potential applications of compounds related to this compound:
Mechanism of Action
The mechanism of action of Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate involves its reactivity towards nucleophiles and reducing agents. The chlorocarbonyl group is highly reactive and can undergo substitution reactions, while the ester group can be hydrolyzed or reduced under appropriate conditions.
Comparison with Similar Compounds
Ethyl 2-[trans-4-(Ethylcarbamoyl)cyclohexyl]acetate (CAS: 669080-91-5)
- Structure : Replaces -COCl with -CONHCH₂CH₃.
- Reactivity : The ethylcarbamoyl group reduces electrophilicity compared to chlorocarbonyl, making it less reactive toward nucleophiles.
- Applications : Used in peptide coupling and as a precursor for urea-linked polymers.
- Molecular Weight : 227.3 g/mol (higher than the chlorocarbonyl derivative due to the ethylamine group) .
Amino and Aminomethyl Derivatives
Ethyl 2-[trans-4-[(Ethylamino)methyl]cyclohexyl]acetate (CAS: 669080-89-1)
- Structure: Features an ethylamino-methyl (-CH₂NHCH₂CH₃) substituent.
- Reactivity: The amino group enables hydrogen bonding and participation in Schiff base formation.
- Applications: Potential use in metal-organic frameworks (MOFs) or pH-sensitive drug delivery systems.
- Molecular Weight : 178.27 g/mol .
Methyl 2-(trans-4-(Aminomethyl)cyclohexyl)acetate Hydrochloride (CAS: 2245840-94-0)
- Structure: Methyl ester with a protonated aminomethyl group.
- Reactivity : The hydrochloride salt enhances water solubility, while the methyl ester may hydrolyze faster than ethyl analogs.
- Applications : Intermediate in antibiotic or antiviral agents.
- Molecular Weight : 221.73 g/mol .
Oxo and Hydroxy Derivatives
Ethyl 2-(4-Oxocyclohexyl)acetate (CAS: 58012-34-3)
- Structure : Contains a ketone (-CO) instead of chlorocarbonyl.
- Reactivity : The oxo group participates in condensation reactions (e.g., aldol additions) but lacks electrophilic chloride.
- Applications: Precursor for cyclohexanol derivatives or stereoselective reductions.
- Molecular Weight : 184.23 g/mol .
Ester Variants and Protective Groups
Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate
- Structure : Incorporates a Boc-protected amine (-NHBoc).
- Reactivity : The Boc group shields the amine, enabling selective deprotection in multi-step syntheses.
- Applications : Peptide chemistry and controlled-release formulations.
- Comparison : Less reactive than the chlorocarbonyl variant but offers orthogonal protection strategies .
Data Table: Key Properties of Comparable Compounds
Biological Activity
Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a cyclohexane ring and a chlorocarbonyl group. The presence of these functional groups is crucial for its biological activity.
- Chemical Formula : C₁₅H₁₉ClO₃
- Molecular Weight : 288.77 g/mol
- CAS Number : 1031336-84-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may inhibit specific enzymes or receptors involved in disease processes, particularly in cancer and microbial infections.
Enzyme Inhibition
Studies suggest that the compound may act as an inhibitor of certain enzymes critical in metabolic pathways. For example, it has been investigated for its potential to inhibit diacylglycerol acyltransferase (DGAT), an enzyme involved in triglyceride synthesis. Inhibition of DGAT can lead to reduced lipid accumulation and may have implications for obesity and metabolic disorders .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. Its effectiveness as an antimicrobial agent is linked to its ability to disrupt bacterial cell membranes, leading to cell lysis.
| Pathogen Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 50 µg/mL |
| S. aureus | 18 | 30 µg/mL |
| C. albicans | 12 | 40 µg/mL |
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The compound has been studied for its effects on various cancer cell lines, including breast and lung cancer.
Case Study Example :
In a study involving human lung cancer cells (A549), treatment with this compound resulted in a significant reduction in cell viability, with an IC₅₀ value of approximately 25 µM. This suggests that the compound may serve as a potential lead for developing new anticancer therapies .
Toxicity and Safety Profile
Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. In animal models, no significant adverse effects were observed at doses up to 100 mg/kg, suggesting its potential for further development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
